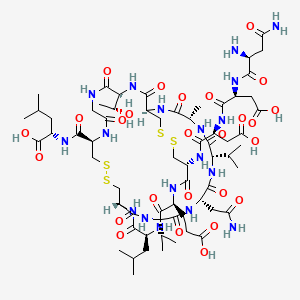
Desmethyl rac-Cabastine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desmethyl rac-Cabastine Hydrochloride, also known as DRC-HCl, is a derivative of the alkaloid cabastine, which is found in the plant species of the genus Erythroxylum. It is an important research chemical used in laboratory experiments to study the biochemical and physiological effects of cabastine on biological systems.
Applications De Recherche Scientifique
Green Process for Production of 5-hydroxymethylfurfural in Deep Eutectic Solvents
- This paper by Zuo et al. (2017) discusses an effective and green route for producing 5-Hydroxymethylfurfural (5-HMF) in deep eutectic solvents (DESs) using low concentration hydrochloric acid as a catalyst. The DES/acetonitrile biphasic reaction system demonstrated excellent recyclability without degradation of the 5-HMF yield (Zuo et al., 2017).
Biomimetic Chichibabin Pyridine Synthesis
- The research by Usuki et al. (2014) involves the biomimetic total synthesis of isodesmosine and desmosine, which are tetrasubstituted pyridinium amino acids and elastin cross-linkers, using a lanthanide-promoted Chichibabin pyridine synthesis. These compounds are important biomarkers for the diagnosis of chronic obstructive pulmonary disease (COPD) (Usuki et al., 2014).
Improvement of Chondroitinases ABCI Stability in Natural Deep Eutectic Solvents
- Daneshjou et al. (2017) explored the activity, stability, and tertiary structure of Chondroitinase ABCI, a clinical enzyme for spinal lesion treatment, in betaine and choline-based deep eutectic solvents. These solvents enhanced the enzyme's stability at various temperatures, showing potential for commercial application (Daneshjou et al., 2017).
Fractionation of Urine for Desmosine Analysis by Radioimmunoassay
- Starcher and Scott (1992) re-evaluated the radioimmunoassay for desmosine in urine, a measure of elastin metabolism. They developed a method to remove major contaminants in hydrolysates of human urine, enhancing the accuracy of desmosine measurement (Starcher & Scott, 1992).
Propriétés
IUPAC Name |
1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-4-phenylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2.ClH/c26-21-8-6-19(7-9-21)24(18-27)12-10-22(11-13-24)28-16-14-25(15-17-28,23(29)30)20-4-2-1-3-5-20;/h1-9,22H,10-17H2,(H,29,30);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQPGUUAPMGRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2CCC(CC2)(C3=CC=CC=C3)C(=O)O)(C#N)C4=CC=C(C=C4)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl rac-Cabastine Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Oxireno[H]isoquinoline](/img/structure/B586327.png)
![Bis[2-(2-hydroxyethylamino)ethyl] ether](/img/structure/B586330.png)

